molecular formula C18H21N3O2S B2826049 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891093-12-2

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2826049
CAS RN: 891093-12-2
M. Wt: 343.45
InChI Key: CLDZBEGXGSXJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include compounds structurally similar to the one , demonstrating significant antiproliferative effects against various cancer cell lines. These compounds were designed using computer-aided methods and evaluated for their potential as new anticancer agents and BRAF inhibitors, highlighting the importance of urea derivatives in medicinal chemistry and oncology research (Jian Feng et al., 2020).

Effects on CB1 Receptor Modulation

Another study explored the effects of a compound structurally related to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, focusing on its interaction with the cannabinoid CB1 receptor. This research provided insights into the noncompetitive antagonism in [35S]GTPγS binding studies and functional antagonism in electrophysiological studies, offering a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists in treating central nervous system diseases (Xiaowei Wang et al., 2011).

Hydrogen Bonding and Structural Analysis

The study of complexation-induced unfolding of heterocyclic ureas provided a comprehensive analysis of the hydrogen-bonding capabilities and structural behavior of urea derivatives. It detailed the synthesis, conformational studies, and X-ray crystallographic analyses of such compounds, contributing to the understanding of their folding and unfolding processes relevant to self-assembly and biomimicry in chemical and biological systems (P. Corbin et al., 2001).

Electron Transfer and Molecular Interactions

Research on electron transfer across multiple hydrogen bonds involving urea derivatives highlighted the significance of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This work contributed to the understanding of molecular interactions and electron transfer mechanisms, emphasizing the role of urea derivatives in developing advanced materials and studying redox processes (M. Pichlmaier et al., 2009).

Oxo-anion Binding and Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands demonstrated the versatile hydrogen bond motifs and solid-state structures of urea derivatives when interacting with inorganic oxo-acids. This research provided valuable insights into the design and synthesis of urea-based ligands for potential applications in materials science and coordination chemistry (Biao Wu et al., 2007).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h3-8,14H,9-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZBEGXGSXJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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